molecular formula C19H19N5O3 B2734316 3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034433-90-2

3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2734316
CAS No.: 2034433-90-2
M. Wt: 365.393
InChI Key: LYSLODFNWJBXIJ-UHFFFAOYSA-N
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Description

3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic small molecule with the molecular formula C19H19N5O3 and a molecular weight of 365.4 g/mol . It features a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in various natural products . This specific derivative is of significant interest in early-stage drug discovery, particularly in the field of oncology. The quinazolinone moiety is a well-established pharmacophore in the development of kinase inhibitors . Related compounds based on the quinazolin-4(3H)-one structure have demonstrated potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with activities superior to the control drug lapatinib in preclinical studies . These analogs often function by inhibiting critical tyrosine protein kinases—such as CDK2, HER2, and EGFR—that are frequently overexpressed in various tumors and play key roles in cellular growth, division, and proliferation . Some quinazolinone derivatives act as type II kinase inhibitors, binding to a unique inactive conformation of the kinase, which may offer advantages in selectivity and overcoming drug resistance . Researchers can utilize this compound as a key chemical tool for probing kinase function, screening for new inhibitory activity, and as a lead structure for the design of novel multi-kinase targeted therapies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[3-oxo-3-(3-pyridazin-3-yloxypyrrolidin-1-yl)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(23-10-7-14(12-23)27-17-6-3-9-21-22-17)8-11-24-13-20-16-5-2-1-4-15(16)19(24)26/h1-6,9,13-14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSLODFNWJBXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one (CAS Number: 2034433-90-2) is a quinazolinone derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O3C_{19}H_{19}N_{5}O_{3} with a molecular weight of 365.4 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC19H19N5O3C_{19}H_{19}N_{5}O_{3}
Molecular Weight365.4 g/mol
CAS Number2034433-90-2

Antimicrobial Activity

Quinazolinone derivatives are known for their antimicrobial properties. Recent studies have shown that compounds similar to This compound exhibit significant activity against various bacterial strains.

  • Case Study: Antibacterial Efficacy
    • A study evaluated the antibacterial activity of several quinazolinone derivatives, revealing that certain substitutions enhance efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of electron-donating groups on the phenyl ring was found to improve activity significantly.
  • Antifungal Properties
    • Other derivatives have shown effectiveness against fungal pathogens like Candida albicans, indicating a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer potential of quinazolinone derivatives is particularly noteworthy. Compounds with structural similarities to This compound have been investigated for their ability to inhibit cancer cell proliferation.

  • Cell Proliferation Inhibition
    • Research indicates that certain analogs exhibit significant inhibition of cancer cell lines, with GI50 values ranging from 1.20 to 1.80 µM . This suggests that modifications at specific positions on the quinazoline moiety can enhance antiproliferative effects.
  • Mechanism of Action
    • The mechanism appears to involve interactions with critical cellular targets such as tubulin and survivin protein, leading to apoptosis in cancer cells .

Antioxidant Activity

Antioxidant properties are another important aspect of the biological activity of quinazolinones.

  • Radical Scavenging Activity
    • Studies employing DPPH assays have demonstrated that related compounds exhibit strong radical scavenging capabilities, suggesting potential applications in oxidative stress-related conditions .
  • Structure-Antioxidant Activity Relationship
    • The presence of hydroxyl groups at specific positions on the phenolic substituents has been linked to enhanced antioxidant activity, highlighting the importance of structural modifications in optimizing biological effects .

Scientific Research Applications

The compound features a quinazolinone core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various receptors and enzymes. The presence of the pyridazin-3-yloxy and pyrrolidin-1-yl groups enhances its potential for biological interactions.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of quinazolinone, similar to the compound , showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Metabolic Disorders

The compound's potential as a therapeutic agent for metabolic disorders such as obesity and diabetes has been explored. Pyridazinone derivatives have been identified as thyroid hormone analogs, which may help regulate metabolic processes.

Case Study: Thyroid Hormone Modulation

In a clinical trial involving thyroid hormone receptor ligands, compounds structurally related to 3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one demonstrated efficacy in improving metabolic parameters in patients with hypothyroidism .

Neurological Disorders

Research into the neuroprotective effects of quinazolinones suggests that this class of compounds may have applications in treating neurological disorders such as Alzheimer's disease.

Case Study: Neuroprotection Mechanism

In vitro studies showed that certain quinazolinone derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential use as neuroprotective agents .

Comparison with Similar Compounds

BG1189 and BG1190 (Efflux Pump Inhibitors)

  • Structure: BG1189 (3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one) and BG1190 (6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one) feature nitro groups at position 6 and aliphatic amine substituents.
  • Activity : Both compounds enhance chloramphenicol activity against Gram-negative bacteria by inhibiting efflux pumps. BG1189 and BG1190 lack the pyridazine moiety present in the target compound, suggesting that the pyridazin-3-yloxy group may confer distinct selectivity or potency .

Triazole-Quinazolinone Hybrids

  • Structure: 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivatives combine triazole and quinazolinone motifs.
  • Activity: These hybrids exhibit antimicrobial and anticancer properties due to synergistic effects between the triazole (hydrogen-bonding capability) and quinazolinone (enzyme inhibition) moieties. The target compound’s pyrrolidine-pyridazine substituent may offer different steric or electronic interactions compared to triazoles .

2-(4-{[3-(1-Pyrrolidinyl)propyl]oxy}phenyl)-quinazolin-4(3H)-one (Histamine H3 Receptor Ligand)

  • Structure: This compound has a pyrrolidinylpropyloxy-phenyl group at position 2 of the quinazolinone core.
  • Activity : It acts as a potent histamine H3 receptor radioligand. The phenyl group contrasts with the pyridazine in the target compound, indicating that heteroaromatic substituents (pyridazine vs. phenyl) modulate receptor selectivity .

Idelalisib (FDA-Approved Kinase Inhibitor)

  • Structure: 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one.
  • Activity: Idelalisib targets PI3Kδ in B-cell malignancies. Its purine-aminopropyl substituent and fluorine atom contribute to kinase binding, whereas the target compound’s pyridazine-pyrrolidine group may favor different targets (e.g., bacterial efflux pumps or histamine receptors) .

Key Structural and Pharmacological Insights

Substituent Impact :

  • Aliphatic amines (e.g., BG1189) and heteroaromatic groups (e.g., pyridazine in the target compound) influence solubility and target engagement. Pyridazine’s electron-deficient nature may enhance interactions with polar residues in enzymes or receptors .
  • Bulky substituents (e.g., purine in Idelalisib) improve selectivity for kinase active sites, while smaller groups (e.g., nitro in BG1189) favor bacterial efflux pump binding .

Enzyme Inhibition :

  • S-substituted 2-mercaptoquinazolin-4(3H)-ones with aliphatic thioethers (KI: 6.4–14.2 nM for hCA II) outperform benzylthio derivatives (KI: 66.5–173.4 nM) . This suggests that the target compound’s pyridazine-pyrrolidine substituent may similarly enhance inhibitory potency compared to aromatic groups.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of the quinazolinone core, analogous to methods used for triazole hybrids (Cu-catalyzed click chemistry) or pyrrolidinylpropyloxy derivatives (condensation and oxidation) .

Q & A

Basic Research Questions

Q. What are the conventional and alternative synthetic routes for 3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one, and what are their limitations?

  • Answer : The compound can be synthesized via alkylation of quinazolin-4(3H)-one with intermediates like 3-halo-1-phenylpropan-1-one, as demonstrated in quinazolinone derivatives . Alternative methods employ copper-catalyzed reactions using DMPA as a one-carbon source, though these often require metal catalysts and generate intermediates that complicate purification . Drawbacks include long reaction times and challenges in isolating pyrrolidin-1-ylpropyl intermediates. For analogous compounds, hydrogenation of diazetidinone derivatives has been used to optimize yields, but scalability remains an issue .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer : Advanced spectroscopic techniques are critical. For similar quinazolinone derivatives, 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} confirm proton and carbon environments (e.g., δ 197.43 ppm for carbonyl groups) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at 363.1817) . Purity is assessed via HPLC, while X-ray crystallography may resolve stereochemistry in chiral pyrrolidine/pyridazine moieties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While specific hazard data for this compound is limited, structurally related quinazolinones (e.g., 3-amino-2-phenoxymethyl derivatives) warrant precautions due to potential skin/eye irritation and toxicity upon inhalation or ingestion . Use PPE (gloves, goggles), conduct reactions in fume hoods, and follow GHS guidelines for "Warning" classifications (H303/H313/H333) .

Advanced Research Questions

Q. How do structural modifications to the quinazolin-4(3H)-one core and pyrrolidin-1-ylpropyl side chain influence bioactivity?

  • Answer : Substituents on the quinazolinone ring (e.g., electron-withdrawing groups) enhance binding to targets like mPGES-1, a pro-inflammatory enzyme . The pyridazin-3-yloxy group in the pyrrolidine side chain may improve solubility and hydrogen-bond interactions, as seen in kinase inhibitors . For example, 2-aryl-substituted quinazolinones show IC50_{50} values <1 µM against mPGES-1 due to optimized π-π stacking .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell lines, enzyme sources). For antifungal activity, 2-phenylmethyl-3-(3-trifluoromethylphenyl)-quinazolin-4(3H)-one showed variable efficacy against Rhizoctonia solani vs. Fusarium oxysporum due to differences in fungal membrane permeability . Standardized bioassays (e.g., MIC determinations) and molecular docking to compare binding modes (e.g., using COX-2/mPGES-1 homology models) can clarify mechanisms .

Q. How can reaction conditions be optimized to improve yield and reduce metal catalyst reliance?

  • Answer : Transitioning to organocatalytic methods (e.g., using DMPA as a one-carbon source) avoids copper residues . Microwave-assisted synthesis reduces reaction times from hours to minutes for similar quinazolinones . For intermediates like 3-(pyridazin-3-yloxy)pyrrolidine, flow chemistry enhances reproducibility and scalability .

Methodological Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?

  • Answer : Prioritize cell-free mPGES-1 inhibition assays using recombinant enzyme and LC-MS/MS to quantify PGE2_2 reduction . Secondary assays in LPS-stimulated macrophages (e.g., RAW 264.7) validate cellular activity while avoiding COX-2 off-target effects . IC50_{50} values <10 µM indicate promising candidates for in vivo models.

Q. How can computational tools guide the design of derivatives with improved pharmacokinetics?

  • Answer : Molecular dynamics simulations predict binding stability to targets like mPGES-1 . ADMET prediction software (e.g., SwissADME) optimizes logP (target: 2–3) and polar surface area (≤140 Å2^2) for blood-brain barrier penetration or oral bioavailability . QSAR models linking pyrrolidine substituents to antifungal EC50_{50} values can prioritize synthetic targets .

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